molecular formula C5H4N4S2 B8810309 5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No. B8810309
M. Wt: 184.2 g/mol
InChI Key: CPJXYEPRMYVJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione is a useful research compound. Its molecular formula is C5H4N4S2 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

Molecular Formula

C5H4N4S2

Molecular Weight

184.2 g/mol

IUPAC Name

5-amino-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C5H4N4S2/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1H,(H3,6,7,8,9,10)

InChI Key

CPJXYEPRMYVJJH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)NC(=S)S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-pyrimidine-2,4-diamine (2.0 g, 10.58 mmol) [prepared in a manner similar to English et. al. J. Am. Chem. Soc. 1946, 68, 453-458] and O-ethylxanthic acid potassium salt (3.39 g, 21.16 mmol) was heated in DMF (25 mL) to 140° C. After 5 h the reaction was cooled to ambient temperature and 25 mL of water was added. The pH was then adjusted to 5.0 using I N HCl. A red precipitate formed and was collected by filtration, yielding 900 mg (30%) of a solid: 1H NMR (400 MHz, d6-DMSO) δ 13.85 (s, 1H), 8.33 (br s, 1H), 6.90 (s 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
30%

Synthesis routes and methods II

Procedure details

A solution of 2,4-diamino-5-bromo-pyrimidine (9.5 g, 50 mmol, 1.0 eq) and potassium ethyl xanthogenate (16 g, 100 mmol. 2 eq) in DMF (300 ml) was heated up to reflux for 10 hours under N2. The reaction solution was cooled down to room temperature and water (600 ml) was added. The pH of the solution was then adjusted to about 5 using H2SO4 (2 ml) and the resulting suspension was stirred at 50-60° C. for 30 min., cooled to about 30° C., filtered and washed with water. The product was dried under vacuum at 50-60° C. to give 8.2 g (89%) of 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-thione as a yellow solid. 1H NMR (400 MHz, d6-DMSO). δ 6.91 (s, 2H, ex. D2O), 8.34 (s, 1H), 12.3 (br, 1H, ex. D2O); MS (+)-ES [M+H]+ m/z 185.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

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